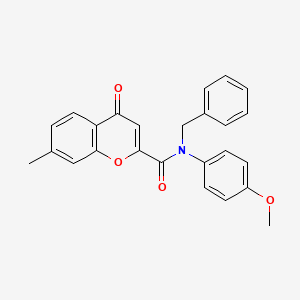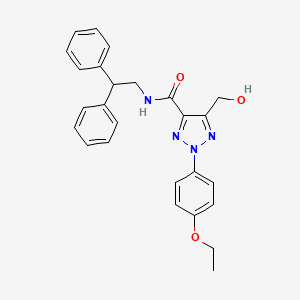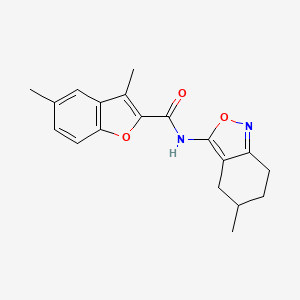
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide is a synthetic organic compound that features a dimethylamino group, a furan ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethylamine with furan-2-carboxaldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, particularly those involving neurotransmitter receptors.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The dimethylamino group may facilitate binding to these targets, while the furan and fluorobenzamide moieties contribute to the compound’s overall stability and specificity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-fluorobenzamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-(dimethylamino)-2-(pyridin-2-yl)ethyl)-4-fluorobenzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide is unique due to the presence of the furan ring, which imparts specific electronic properties and potential biological activity. The combination of the dimethylamino group, furan ring, and fluorobenzamide moiety makes this compound distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C15H17FN2O2 |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H17FN2O2/c1-18(2)13(14-4-3-9-20-14)10-17-15(19)11-5-7-12(16)8-6-11/h3-9,13H,10H2,1-2H3,(H,17,19) |
InChI Key |
XPUSNZHTDXGGJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11384136.png)
![5-amino-4-(benzo[d]thiazol-2-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrol-3(2H)-one](/img/structure/B11384153.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-cyclohexyl-3-propylurea](/img/structure/B11384158.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11384160.png)
![6-ethyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11384166.png)
![5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11384174.png)

![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B11384193.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11384194.png)
![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11384195.png)
![4-butoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B11384196.png)


![Methyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11384232.png)
